molecular formula C24H28N2O4 B11325941 5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11325941
M. Wt: 408.5 g/mol
InChI Key: KCGPIYPZYINIPT-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide functional group but may have different substituents.

    Furan-containing compounds: Compounds with a furan ring, such as 2-acetyl-5-methylfuran, exhibit similar chemical properties and reactivity.

    Piperidine derivatives: Compounds containing the piperidine moiety, such as piperidine-4-carboxamide, have comparable structural features.

Uniqueness

5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-15-11-16(2)23-19(27)13-22(30-21(23)12-15)24(28)25-14-18(20-8-7-17(3)29-20)26-9-5-4-6-10-26/h7-8,11-13,18H,4-6,9-10,14H2,1-3H3,(H,25,28)

InChI Key

KCGPIYPZYINIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C)N4CCCCC4

Origin of Product

United States

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